2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate
Description
Properties
IUPAC Name |
2-(pyridine-4-carbonylamino)ethyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-4-3-13(11-15(14)23-2)17(21)24-10-9-19-16(20)12-5-7-18-8-6-12/h3-8,11H,9-10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZGUSPFANGTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCCNC(=O)C2=CC=NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate typically involves the reaction of isonicotinamide with 3,4-dimethoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Considerations
- Ester Group : Ethyl esters (e.g., ethyl 3,4-dimethoxybenzoate) generally exhibit higher lipophilicity than methyl esters, influencing membrane permeability and metabolic stability .
- Substituent Position : 3,4-Dimethoxy groups on the benzoate ring improve solubility and receptor binding compared to 2,6-dimethoxy isomers (e.g., ethyl 2,6-dimethoxybenzoate crystallizes in a triclinic lattice with distinct conformational stability) .
- Electron-Withdrawing Groups : The 4-chlorophenyl group in 2-(4-chlorophenyl)-2-oxoethyl 3,4-dimethoxybenzoate may enhance target affinity but could increase toxicity risks .
Research Findings and Trends
- Synthetic Routes : Claisen condensation and acid-catalyzed cyclization are preferred for dimethoxybenzoate derivatives, yielding high-purity products .
- Therapeutic Versatility : The 3,4-dimethoxybenzoate core is adaptable to multiple therapeutic areas, including oncology, neurology (cholinesterase inhibition), and gastroenterology (muscle relaxation) .
- Structure-Activity Relationships (SAR) :
- Methoxy groups at positions 3 and 4 optimize hydrogen bonding and π-π stacking in enzyme active sites.
- Bulkier substituents (e.g., furan or pyridazine) on the ester side chain modulate selectivity and potency .
Biological Activity
2-(Isonicotinamido)ethyl 3,4-dimethoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N2O4. It features an isonicotinamide moiety linked to a 3,4-dimethoxybenzoate group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 290.32 g/mol |
| CAS Number | 325763-99-3 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways. For example, it has been studied for its potential to inhibit certain enzymes involved in cancer cell proliferation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. A study evaluated its effects on breast cancer cell lines and reported a significant reduction in cell viability at higher concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that it can reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting a possible application in treating inflammatory diseases.
Case Studies
- Breast Cancer Cell Lines : A study conducted by Grier (2022) explored the effects of various derivatives on HER2-positive breast cancer cells. The results indicated that modifications to the benzoate moiety enhanced cytotoxicity compared to unmodified compounds .
- Microbial Inhibition : In a comparative study of antimicrobial agents, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Q. What statistical approaches are recommended for validating the compound’s structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
